3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol
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Overview
Description
3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol is a complex organic compound featuring a chromeno[8,7-e][1,3]oxazin core
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research often focuses on its interactions with biological targets and its potential as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may serve as a prototype for developing new drugs targeting specific diseases, particularly those involving oxidative stress or inflammation.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications in material science and industrial chemistry.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno[8,7-e][1,3]oxazin Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl and Pyridin-4-yl Methyl Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like phenylboronic acid and pyridine derivatives.
Final Assembly: The final step involves the condensation of intermediate compounds to form the target molecule, often requiring specific catalysts and controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxazin ring or other reducible functional groups using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), or nitrating agents (nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Chromeno[8,7-e][1,3]oxazin Derivatives: Other derivatives of this core structure may have similar biological activities but differ in potency or specificity.
Phenyl and Pyridinyl Compounds: Compounds with similar substituents may exhibit comparable chemical reactivity and biological effects.
Uniqueness
What sets 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one apart is its specific combination of functional groups and structural features. This unique arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-phenyl-9-(pyridin-4-ylmethyl)-4a,5,6,6a,8,10,10a,10b-octahydrochromeno[8,7-e][1,3]oxazin-4-one;propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3.C3H8O/c26-22-18-6-7-21-19(13-25(15-28-21)12-16-8-10-24-11-9-16)23(18)27-14-20(22)17-4-2-1-3-5-17;1-3(2)4/h1-5,8-11,14,18-19,21,23H,6-7,12-13,15H2;3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXDHGHYHBTGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.C1CC2C(CN(CO2)CC3=CC=NC=C3)C4C1C(=O)C(=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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